MAGE-3 (168-176) is a specific peptide derived from the MAGE-3 protein, which is part of the melanoma-associated antigen gene family. This peptide, represented by the sequence EVDPIGHLY, is recognized by cytotoxic T lymphocytes and plays a critical role in immune responses against tumors expressing MAGE-3. The peptide is presented by major histocompatibility complex class I molecules, specifically HLA-A*01:01, facilitating T cell-mediated recognition of cancer cells.
MAGE-3 is encoded by the MAGE-A3 gene located on chromosome X. It belongs to a group of cancer/testis antigens that are typically expressed in various tumors but not in normal tissues, making them potential targets for immunotherapy. The classification of MAGE-3 falls under tumor-associated antigens, specifically within the category of non-mutated antigens that can elicit an immune response.
The synthesis of MAGE-3 (168-176) involves solid-phase peptide synthesis, a widely used method for producing peptides. This technique allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The synthesized peptides are then purified using high-performance liquid chromatography to ensure high purity (>90%) before being lyophilized and stored for further use .
In research settings, MAGE-3 (168-176) peptides are often generated in pools to streamline the stimulation of T cells. For instance, overlapping peptides are synthesized to cover the entire MAGE-3 sequence, allowing researchers to identify specific epitopes that elicit immune responses .
The molecular structure of MAGE-3 (168-176) can be represented as follows:
The peptide's structure allows it to bind effectively to major histocompatibility complex class I molecules, facilitating its presentation on the surface of antigen-presenting cells .
MAGE-3 (168-176) undergoes several biochemical reactions in the context of antigen processing. The primary pathway involves proteasomal degradation of the full-length MAGE-3 protein, followed by cleavage by specific endopeptidases such as insulin-degrading enzyme. This process results in the generation of the MAGE-3 (168-176) peptide, which is then loaded onto major histocompatibility complex class I molecules for presentation to T cells .
Research indicates that inhibition of insulin-degrading enzyme significantly reduces the production of this peptide, highlighting its crucial role in tumor immunogenicity .
The mechanism of action for MAGE-3 (168-176) involves its recognition by cytotoxic T lymphocytes that express T cell receptors specific for this peptide-HLA complex. Upon recognition, these T cells become activated and initiate an immune response against tumor cells expressing MAGE-3. This process includes:
This mechanism underlines the potential for developing cancer vaccines targeting this specific epitope .
MAGE-3 (168-176) has significant applications in cancer immunotherapy research:
CAS No.: 18465-19-5
CAS No.: 14681-59-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4